Cas no 2140807-05-0 ((Rac)-JBJ-04-125-02)

(Rac)-JBJ-04-125-02 Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide
- (Rac)-JBJ-04-125-02
- AMY16924
- BDBM50518965
- s8920
- 2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
- AKOS040759555
- 2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-3H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide
- 2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-2,3-dihydro-1H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide
- AC-36886
- F96112
- JBJ-04-125-02 racemate
- JBJ-04-125-02?
- EX-A4794
- JBJ-04-125-02, JBJ04-125-02
- CHEMBL4443062
- 2140807-05-0
- MS-29996
- SCHEMBL20527793
- HY-135805A
- CS-0134871
-
- MDL: MFCD32709390
- Inchi: 1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
- InChI Key: VHQVOTINPRYDAO-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(C(C1C=C(C=CC=1O)F)N1C(C2C=C(C=CC=2C1)C1C=CC(=CC=1)N1CCNCC1)=O)=O
Computed Properties
- Exact Mass: 543.17403904 g/mol
- Monoisotopic Mass: 543.17403904 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 39
- Rotatable Bond Count: 6
- Complexity: 870
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126
- Molecular Weight: 543.6
- XLogP3: 3.8
(Rac)-JBJ-04-125-02 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1091549-25mg |
JBJ-04-125-02 |
2140807-05-0 | 98% | 25mg |
$486 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8872-1 mL * 10 mM (in DMSO) |
(Rac)-JBJ-04-125-02 |
2140807-05-0 | 95.85% | 1 mL * 10 mM (in DMSO) |
¥ 2738 | 2023-09-08 | |
S e l l e c k ZHONG GUO | S8920-5mg |
(Rac)-JBJ-04-125-02 |
2140807-05-0 | 98.72% | 5mg |
¥6900.67 | 2023-09-15 | |
DC Chemicals | DC28949-250mg |
JBJ-04-125-02 |
2140807-05-0 | >98% | 250mg |
$1100.0 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S8920-25mg |
(Rac)-JBJ-04-125-02 |
2140807-05-0 | 98.72% | 25mg |
¥16954.21 | 2023-09-15 | |
Biosynth | QKD80705-5 mg |
(rac)-Jbj-04-125-02 |
2140807-05-0 | 5mg |
$300.30 | 2023-01-02 | ||
eNovation Chemicals LLC | Y1299728-100mg |
CPD3616 |
2140807-05-0 | 95% | 100mg |
$800 | 2024-06-03 | |
Biosynth | QKD80705-25 mg |
(rac)-Jbj-04-125-02 |
2140807-05-0 | 25mg |
$901.00 | 2023-01-02 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8872-5mg |
(Rac)-JBJ-04-125-02 |
2140807-05-0 | 95.85% | 5mg |
¥ 2286 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8872-1mg |
(Rac)-JBJ-04-125-02 |
2140807-05-0 | 95.85% | 1mg |
¥ 847 | 2023-09-08 |
(Rac)-JBJ-04-125-02 Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on (Rac)-JBJ-04-125-02
Research Briefing on (Rac)-JBJ-04-125-02 and Compound 2140807-05-0 in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecule modulators, particularly in targeting protein-protein interactions and enzymatic activities. Among these, (Rac)-JBJ-04-125-02 and the compound with CAS number 2140807-05-0 have emerged as promising candidates for therapeutic development. This briefing synthesizes the latest findings on these molecules, focusing on their mechanisms of action, preclinical efficacy, and potential clinical applications.
(Rac)-JBJ-04-125-02 is a racemic small molecule inhibitor designed to target specific kinases involved in inflammatory and oncogenic pathways. Recent studies have demonstrated its high selectivity and potency in inhibiting aberrant signaling cascades, particularly in models of hematologic malignancies. The compound's ability to disrupt protein-protein interactions without affecting off-target kinases makes it a valuable tool for both therapeutic and research purposes.
Compound 2140807-05-0, on the other hand, has been identified as a novel modulator of epigenetic regulators, specifically targeting histone deacetylases (HDACs). Preclinical data indicate that this compound exhibits a unique binding profile, distinguishing it from existing HDAC inhibitors. Its ability to selectively modulate chromatin remodeling without inducing significant cytotoxicity positions it as a potential lead compound for treating neurodegenerative diseases and certain cancers.
Methodologically, the studies reviewed employed a combination of in vitro assays, crystallography, and in vivo models to elucidate the pharmacological profiles of these compounds. For (Rac)-JBJ-04-125-02, kinase inhibition assays and x-ray crystallography revealed its binding mode and specificity. For 2140807-05-0, chromatin immunoprecipitation sequencing (ChIP-seq) and transcriptomic analyses were pivotal in understanding its epigenetic effects.
The results underscore the translational potential of both molecules. (Rac)-JBJ-04-125-02 showed significant tumor growth inhibition in xenograft models, with minimal off-target effects. Similarly, 2140807-05-0 demonstrated efficacy in restoring cognitive function in rodent models of neurodegeneration, likely through its modulation of synaptic plasticity-related genes. These findings suggest that both compounds could address unmet medical needs in their respective therapeutic areas.
In conclusion, (Rac)-JBJ-04-125-02 and 2140807-05-0 represent innovative approaches to targeting complex biological pathways. Their distinct mechanisms and favorable preclinical profiles warrant further investigation, including optimization of pharmacokinetic properties and initiation of clinical trials. Future research should explore combination therapies and biomarker strategies to maximize their therapeutic potential.
2140807-05-0 ((Rac)-JBJ-04-125-02) Related Products
- 1443355-70-1(1-(4-Butoxy-3,5-difluorophenyl)propan-1-one)
- 1806575-71-2(2-(3-Chloropropanoyl)-3-methylthiophenol)
- 2138063-54-2(2-methyl-5-(2-methyl-1-oxopropan-2-yl)benzoic acid)
- 60934-84-1(2-Cyclohexen-1-ol, 1,4,4-trimethyl-)
- 2137809-28-8(Heptane-1-sulfinamide)
- 755760-38-4(1,3-DIHYDROXYPENTAN-2-ONE)
- 2138117-00-5(3,4-difluoro-5-phenylaniline)
- 2034492-64-1(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide)
- 895444-39-0(N-(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)
- 1805216-03-8(3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine)

